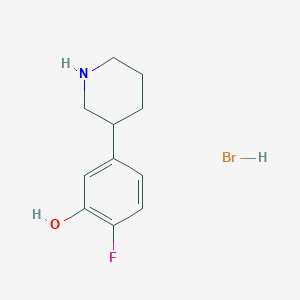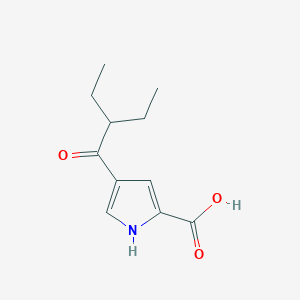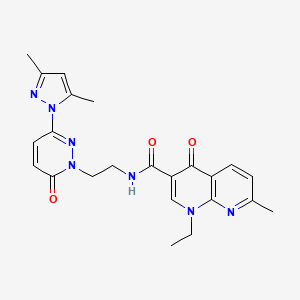
2-Fluoro-5-piperidin-3-ylphenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is a versatile chemical compound used extensively in scientific research due to its unique properties. This compound is particularly valuable in the fields of medicine, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide typically involves the fluorination of pyridine derivatives. The process includes several steps such as nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and continuous flow systems to ensure consistent quality and efficiency. The use of catalysts and controlled reaction environments helps in achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-piperidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is widely used in scientific research for its diverse applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and stability, making it a potent agent in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-piperidin-3-ylphenol
- 3-Fluoro-5-piperidin-3-ylphenol
- 2-Chloro-5-piperidin-3-ylphenol
Uniqueness
2-Fluoro-5-piperidin-3-ylphenol;hydrobromide stands out due to its unique fluorine substitution, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-fluoro-5-piperidin-3-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.BrH/c12-10-4-3-8(6-11(10)14)9-2-1-5-13-7-9;/h3-4,6,9,13-14H,1-2,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJNJGRHCNRCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)




![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)


![ethyl 2-[(2Z)-2-[(1,3-benzothiazole-6-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364660.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2364663.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

